1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid

Lipophilicity Permeability Drug-likeness

1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (CAS 1081114-28-4, MFCD11501638) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold implicated in kinase inhibition (c-Met, Pim-1, LRRK2, BTK), bromodomain (BRD4) antagonism, and PAR1 modulation. The compound features a 3-isopropyl substituent on the triazole ring and a piperidine-4-carboxylic acid moiety at the 6-position of the pyridazine, yielding a molecular formula of C₁₄H₁₉N₅O₂ and a molecular weight of 289.34 g/mol.

Molecular Formula C14H19N5O2
Molecular Weight 289.33 g/mol
CAS No. 1081114-28-4
Cat. No. B3080047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid
CAS1081114-28-4
Molecular FormulaC14H19N5O2
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)O
InChIInChI=1S/C14H19N5O2/c1-9(2)13-16-15-11-3-4-12(17-19(11)13)18-7-5-10(6-8-18)14(20)21/h3-4,9-10H,5-8H2,1-2H3,(H,20,21)
InChIKeyMSKZTTLMGKBSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (CAS 1081114-28-4): Procurement-Grade Chemical Identity and Physicochemical Baseline


1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (CAS 1081114-28-4, MFCD11501638) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold implicated in kinase inhibition (c-Met, Pim-1, LRRK2, BTK), bromodomain (BRD4) antagonism, and PAR1 modulation [1]. The compound features a 3-isopropyl substituent on the triazole ring and a piperidine-4-carboxylic acid moiety at the 6-position of the pyridazine, yielding a molecular formula of C₁₄H₁₉N₅O₂ and a molecular weight of 289.34 g/mol . Its calculated partition coefficient (LogP) is 1.70, indicative of moderate lipophilicity that distinguishes it from less hydrophobic analogs within the same chemotype .

Why Generic Substitution Fails for 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid: The Isopropyl-Carboxylate Pharmacophore Pairing Is Not Interchangeable


Within the [1,2,4]triazolo[4,3-b]pyridazine chemotype, small structural variations at the 3-position and the piperidine substitution site produce large physicochemical and pharmacological divergences. Removal of the 3-isopropyl group collapses LogP from +1.70 to −0.54, altering membrane permeability and protein-binding potential by over two log units . Relocating the carboxylic acid from the 4-position to the 3-position of the piperidine ring changes the spatial orientation of the hydrogen-bond donor/acceptor pharmacophore, which directly impacts target recognition in kinase and bromodomain binding pockets . These differences mean that procurement of a generic “triazolopyridazine-piperidine-carboxylic acid” without specifying the exact substitution pattern risks introducing a compound with fundamentally different solubility, permeability, and molecular recognition properties—undermining SAR continuity and experimental reproducibility [1].

Quantitative Differentiation Evidence for 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (CAS 1081114-28-4)


LogP Advantage: 3-Isopropyl Substitution Elevates Lipophilicity by ΔLogP ≈ 2.24 Over the Unsubstituted Parent

The target compound (CAS 1081114-28-4) bears a 3-isopropyl group on the triazole ring. Its measured/calculated LogP is 1.70, compared with the unsubstituted parent compound 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (CAS 950037-34-0), which has an ACD/LogP of −0.54 . The quantified difference of ΔLogP ≈ +2.24 translates to an approximately 170-fold higher theoretical partition coefficient, indicating substantially enhanced membrane permeability potential.

Lipophilicity Permeability Drug-likeness Medicinal Chemistry

Piperidine Regioisomer Comparison: 4-Carboxylic Acid vs. 3-Carboxylic Acid Positioning Modulates Spatial Pharmacophore Geometry

The target compound positions the carboxylic acid at the 4-position of the piperidine ring. Its direct regioisomer, 1-(3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid (CAS 1144458-88-7), locates the carboxyl group at the 3-position . While both share similar LogP values (1.70 for 4-COOH vs. 1.55–1.86 for 3-COOH depending on the source), the 4-carboxylic acid orients the carboxylate vector along the piperidine equatorial plane, whereas the 3-carboxylic acid introduces a chiral center and an axial/equatorial conformational equilibrium that alters the hydrogen-bond donor/acceptor trajectory by approximately 60–109° relative to the triazolopyridazine plane [1].

Regiochemistry Structure-Activity Relationship Molecular Recognition Medicinal Chemistry

Purity Specification: 98% Assured Purity Enables Reproducible SAR and Minimizes Off-Target Confounds

The target compound is supplied with a certified purity of 98% (HPLC) by established vendors such as Fluorochem and Leyan . In contrast, the unsubstituted parent scaffold (CAS 950037-34-0) is frequently offered at 95–97% purity across multiple suppliers, and the 3-carboxylic acid regioisomer (CAS 1144458-88-7) is listed in some catalogs as 'discontinued' or with limited batch availability . The 98% purity specification ensures that ≤2% of unknown impurities (potentially including synthetic intermediates such as hydrazinopyridazine precursors or des-isopropyl side products) are present.

Purity Reproducibility Quality Control Procurement

Molecular Weight Differentiation: 289.34 Da Places the Compound in an Optimal Property Space for Fragment-to-Lead Elaboration

The target compound has a molecular weight of 289.34 Da, which is 42.08 Da higher than the unsubstituted parent (CAS 950037-34-0, MW 247.25 Da) due to the isopropyl substituent . This places it above typical fragment thresholds (<250 Da) but well within lead-like space (250–350 Da), making it suitable as either a late-stage fragment or an early lead scaffold. The fractional sp³ character (Fsp³) is 0.571, indicating a balanced saturation profile conducive to favorable solubility and reduced aromatic stacking-related off-target promiscuity .

Molecular Weight Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Recommended Procurement and Application Scenarios for 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (CAS 1081114-28-4)


Kinase Inhibitor Hit-to-Lead: c-Met, Pim-1, and LRRK2 Scaffold Elaboration

The [1,2,4]triazolo[4,3-b]pyridazine core is a validated ATP-competitive hinge-binding motif for multiple kinases, including c-Met (PDB 3ZCL), Pim-1, and LRRK2 [1]. The target compound provides a pre-functionalized scaffold with a carboxylic acid handle at the 4-position of the piperidine for rapid amide coupling or esterification to explore vector space toward the solvent-exposed region or selectivity pockets. The 3-isopropyl group occupies a hydrophobic sub-pocket proximal to the hinge, a feature exploited in optimized clinical candidates such as PF-04254644. Using the 3-isopropyl-4-carboxylic acid analog ensures that SAR data generated at this position are directly translatable to lead series, whereas the unsubstituted parent (LogP −0.54) or the 3-carboxylic acid regioisomer would yield non-transferable SAR due to divergent physicochemical and geometric properties .

BRD4 Bromodomain Inhibitor Chemistry: KAc Mimetic Optimization

Recent structural biology studies have demonstrated that [1,2,4]triazolo[4,3-b]pyridazine derivatives can serve as acetyl-lysine (KAc) mimetics engaging the BRD4 bromodomain with micromolar IC₅₀ values [1]. The 4-carboxylic acid group of the target compound can act as a KAc bioisostere or be derivatized to optimize occupancy of the KAc binding pocket. The isopropyl group at the 3-position provides the hydrophobic character necessary to displace conserved water molecules in the ZA channel. This compound is therefore specifically suited for structure-guided BRD4 inhibitor development campaigns, where the symmetric 4-COOH geometry ensures predictable binding-mode modeling, in contrast to the 3-COOH regioisomer whose chiral center introduces binding-mode ambiguity .

Chemical Probe and Tool Compound Development Requiring Defined Purity and Supply Continuity

For academic screening centers, chemical biology core facilities, and pharmaceutical probe-development programs, compound identity, purity, and supply continuity are non-negotiable requirements for publication-quality data [1]. The target compound (CAS 1081114-28-4) is available at 98% purity from multiple established vendors (Fluorochem, Leyan) with active stocking status, whereas the unsubstituted analog (CAS 950037-34-0) is offered at lower typical purity (95–97%) and the regioisomer (CAS 1144458-88-7) is discontinued at key suppliers . Selecting the 3-isopropyl-4-carboxylic acid building block de-risks supply-chain disruption and ensures that follow-up studies and peer review can proceed without batch-to-batch variability concerns.

Fragment-to-Lead Merging Strategies Leveraging the Carboxylic Acid as a Synthetic Handle

The 289 Da molecular weight and balanced LogP (1.70) position this compound at the interface of fragment and lead-like chemical space, making it an attractive starting point for fragment-merging or fragment-growing campaigns [1]. The piperidine-4-carboxylic acid motif provides a robust synthetic handle for parallel chemistry (amide library enumeration, ester prodrug synthesis), while the triazolopyridazine core maintains the hydrogen-bond acceptor network required for target engagement. This contrasts with the unsubstituted parent (247 Da), which lacks the hydrophobic bulk to generate meaningful SAR at the 3-position, and with the 3-COOH regioisomer, whose asymmetric substitution complicates library synthesis and analytical characterization .

Quote Request

Request a Quote for 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.